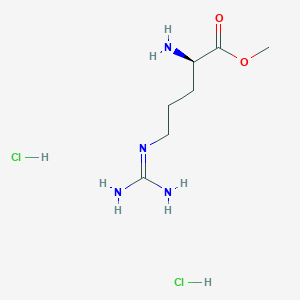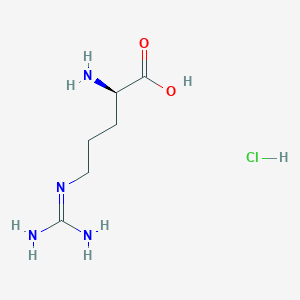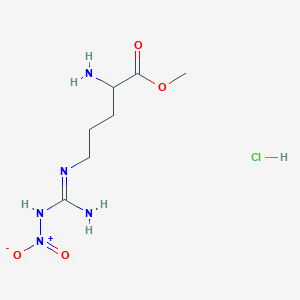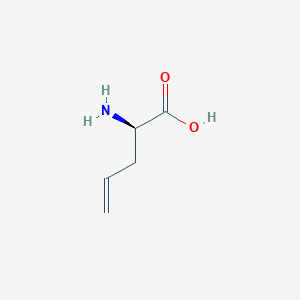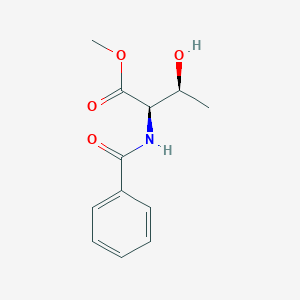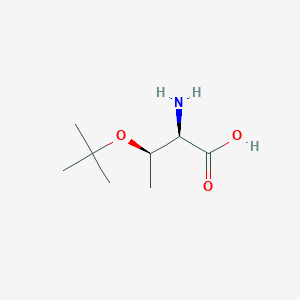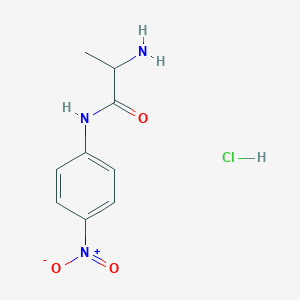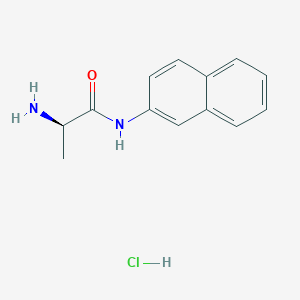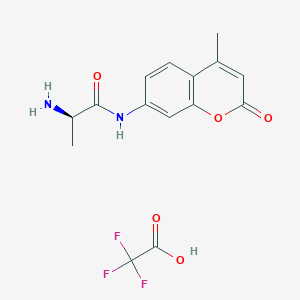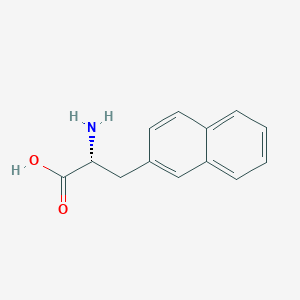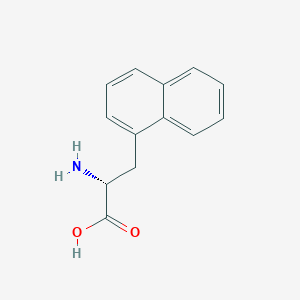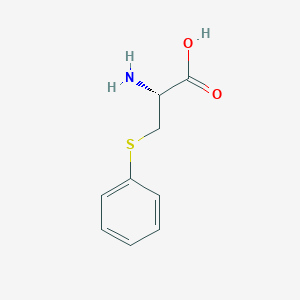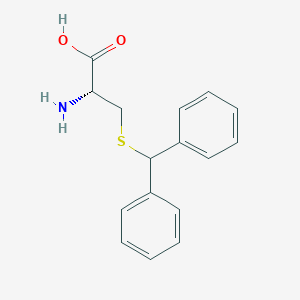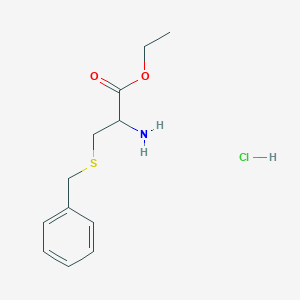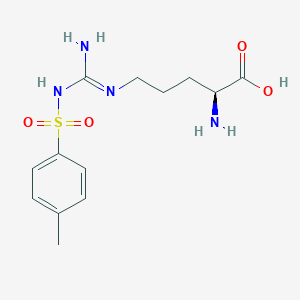
H-Arg(Tos)-OH
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of H-Arg(Tos)-OH is quite complex. It has a molecular weight of 328.39 g/mol . The InChI representation of its structure isInChI=1S/C13H20N4O4S/c1-9-4-6-10 (7-5-9)22 (20,21)17-13 (15)16-8-2-3-11 (14)12 (18)19/h4-7,11H,2-3,8,14H2,1H3, (H,18,19) (H3,15,16,17)/t11-/m0/s1 . The SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCC [C@@H] (C (=O)O)N)N . Physical And Chemical Properties Analysis
H-Arg(Tos)-OH has several physical and chemical properties. It has a molecular weight of 328.39 g/mol. It has 4 hydrogen bond donors and 6 hydrogen bond acceptors. Its XLogP3-AA is -2.3. Its exact mass and monoisotopic mass are 328.12052631 g/mol. Its topological polar surface area is 156 Ų .Applications De Recherche Scientifique
-
Antimicrobial Research
- Application Summary : H-Arg-OtBu, a similar compound to H-Arg(Tos)-OH, is a membrane-targeting antimicrobial that engages the negatively charged bacterial membrane through electrostatic and hydrophobic interactions . This has applications in bacterial infection disease research .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes, including any quantitative data or statistical analyses .
-
Molecular Structure Analysis
- Application Summary : H-Arg(Tos)-OH could potentially be used in the analysis of molecular structures, specifically in the identification of voids and channels . These voids and channels are critical for molecular function as they often serve as the sites of interaction with other molecules .
- Method of Application : The BetaCavityWeb server computes these cavities for a given molecular structure and a given spherical probe, and reports their geometrical properties . The server’s algorithms are based on the Voronoi diagram of atoms and its derivative construct: the beta-complex .
- Results or Outcomes : The server provides a comprehensive analysis of the geometrical properties of the identified voids and channels, including volume, boundary area, buried area, etc .
-
Scientific Contribution Analysis
- Application Summary : H-Arg(Tos)-OH could potentially be used in the analysis of scientific contributions . This involves identifying the type of contribution and the corresponding arguments .
- Method of Application : A joint framework named SciContriExt is proposed for this task, which involves classifying the contribution type and extracting corresponding fine-grained arguments . The framework adopts a deep learning classification model and an extraction model .
- Results or Outcomes : The proposed model outperforms the state-of-the-art approaches on both contribution type classification and argument extraction tasks .
-
Argos Telemetry Accuracy Evaluation
- Application Summary : Argos telemetry, which could potentially use H-Arg(Tos)-OH, has been used to test hypotheses in animal behavior, evolutionary ecology, and conservation biology . The accuracy of Argos locations, which can be influenced by factors such as latitude, type of environment, and transmitter movement, is crucial for these studies .
- Method of Application : The evaluation of Argos telemetry accuracy involves both static and mobile transmitters. The static transmitters are stationary, while the mobile transmitters are transported by humans and coupled to GPS transmitters .
- Results or Outcomes : The study found that the 68th error percentiles of mobile transmitters were 1.7 to 3.8 times greater than those of static transmitters .
-
SARAL/AltiKa Altimetric Mission
- Application Summary : The India–France SARAL/AltiKa mission, which could potentially use H-Arg(Tos)-OH, is the first Ka-band altimetric mission dedicated primarily to oceanography . The mission objectives include the observation of the oceanic mesoscales, global and regional sea level monitoring, data assimilation, and operational oceanography .
- Method of Application : The mission uses the Ka-band to provide substantial improvements in terms of spatial resolution and data accuracy .
- Results or Outcomes : The mission has led to remarkable advances in terms of observation of the mesoscale and coastal ocean, waves, river water levels, ice sheets, icebergs, and fine scale bathymetry features .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(Tos)-OH | |
CAS RN |
4353-32-6 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



